
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate is an organic compound belonging to the class of naphthoquinones. These compounds are characterized by a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone) structure
Vorbereitungsmethoden
The synthesis of (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate typically involves a multi-step process. One common method includes the reduction of 2-methyl-3-bromo-1,4-naphthalenedione followed by a nucleophilic reaction with a suitable formate ester . The reaction conditions often require the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), to facilitate the reaction and achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial growth by interfering with essential bacterial enzymes and disrupting cellular processes . The compound’s quinone moiety plays a crucial role in its redox activity, which is essential for its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate include:
- 6-(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)hexanoic acid
- (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl piperidine-1-carbodithioate
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide
These compounds share the naphthoquinone core structure but differ in their substituents, which can significantly influence their chemical properties and applications
Eigenschaften
CAS-Nummer |
672278-09-0 |
|---|---|
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
(3-methyl-1,4-dioxonaphthalen-2-yl)methyl formate |
InChI |
InChI=1S/C13H10O4/c1-8-11(6-17-7-14)13(16)10-5-3-2-4-9(10)12(8)15/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
KNYQQFBVQUVMCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)COC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


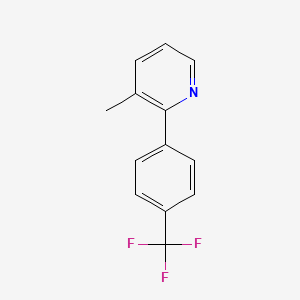


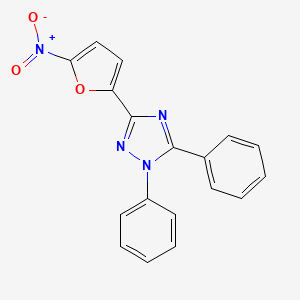
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
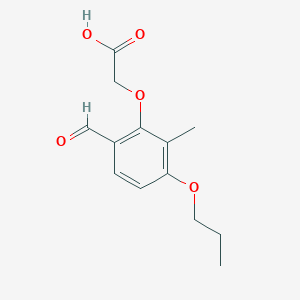
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
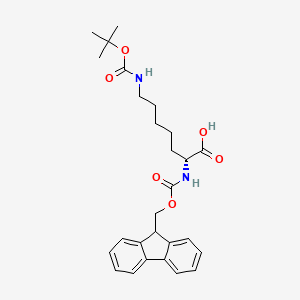

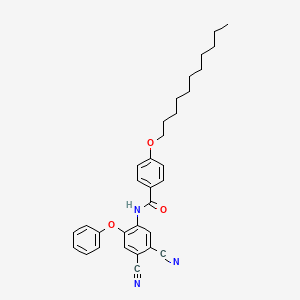
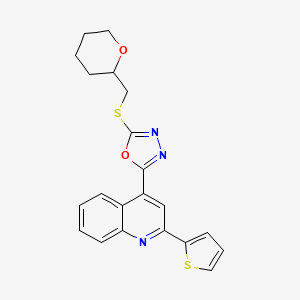

![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

